Cas no 2098102-53-3 (2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one structure](https://ja.kuujia.com/scimg/cas/2098102-53-3x500.png)
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
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- F1907-5974
- 2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
- 2098102-53-3
- AKOS026710343
- 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
-
- インチ: 1S/C9H14ClNO2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4H2,1H3
- InChIKey: LDIDPSXNSNEXGB-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(N1CC2CC(C1)C2O)=O
計算された属性
- せいみつぶんしりょう: 203.0713064g/mol
- どういたいしつりょう: 203.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5974-2.5g |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5974-0.25g |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | C196291-100mg |
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C196291-1g |
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 1g |
$ 570.00 | 2022-04-01 | ||
TRC | C196291-500mg |
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1907-5974-0.5g |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5974-1g |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5974-10g |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5974-5g |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one |
2098102-53-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-oneに関する追加情報
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one: A Comprehensive Overview
The compound 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, identified by the CAS number 2098102-53-3, is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceutical research and advanced chemical synthesis. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[3.1.1]heptane framework fused with a propanone group and a chlorine substituent. The presence of the hydroxyl group at the 6-position further enhances its chemical reactivity and functional versatility.
Recent studies have highlighted the importance of bicyclic compounds in drug design, particularly due to their ability to mimic complex biological structures and interactions. The bicyclo[3.1.1]heptane system in this compound is notable for its rigidity and stability, which are advantageous in creating molecules with high bioavailability and selectivity. The substitution pattern of this compound, including the placement of the chlorine atom and the hydroxyl group, plays a critical role in determining its pharmacokinetic properties and potential therapeutic applications.
In terms of synthesis, researchers have developed innovative methodologies to construct the bicyclo[3.1.1]heptane framework efficiently. One such approach involves the use of ring-closing metathesis, which allows for precise control over the stereochemistry of the molecule. This has been particularly beneficial in producing enantiomerically pure samples, which are essential for studying the compound's stereochemical effects on biological systems.
The incorporation of a propanone group into the structure introduces additional functional diversity, enabling this compound to participate in various chemical transformations such as nucleophilic additions and condensations. These reactions are pivotal in expanding the scope of its applications, particularly in medicinal chemistry where such groups are often utilized as scaffolds for drug candidates.
Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and molecular interactions of this compound. Quantum mechanical calculations have revealed that the chlorine substituent significantly influences the electron distribution within the molecule, thereby modulating its reactivity towards nucleophiles and electrophiles.
Moreover, this compound has shown promise in preliminary biological assays, demonstrating potential anti-inflammatory and analgesic activities. These findings underscore its potential as a lead compound for developing novel therapeutic agents targeting inflammatory diseases and chronic pain conditions.
In conclusion, 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional attributes. Its unique bicyclic architecture, combined with strategic substitution patterns, positions it as a valuable tool in both academic research and industrial drug development.
2098102-53-3 (2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one) 関連製品
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